tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate, Mixture of diastereomers
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Overview
Description
Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholines, which are heterocyclic organic compounds containing a nitrogen atom within a ring structure. This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. The presence of the tert-butyl group, fluorine atom, and methoxy group in its structure makes it a unique and versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate typically begins with morpholine as the starting material.
Methoxylation: The methoxy group is introduced using methanol in the presence of an acid catalyst, such as hydrochloric acid.
Carboxylation: The carboxylate group is introduced through a reaction with a suitable carboxylating agent, such as carbon dioxide under pressure.
Tert-Butylation:
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine or methoxy groups can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including alcohols, ketones, and carboxylic acids.
Reduction Products: Reduced forms of the compound, such as amines and alcohols.
Substitution Products: Compounds with different nucleophiles replacing the fluorine or methoxy groups.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
Chemistry: Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate is used in organic synthesis as a building block for the construction of complex molecules
Biology: The compound is used in biological studies to investigate the effects of fluorine and methoxy groups on biological systems. It can be used as a probe to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: In medicinal chemistry, the compound is used as a precursor for the synthesis of pharmaceuticals. Its ability to introduce fluorine and methoxy groups into drug molecules can improve their pharmacokinetic properties, such as solubility, stability, and bioavailability.
Industry: The compound is used in the chemical industry for the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in biological activity. The fluorine and methoxy groups can influence the binding affinity and selectivity of the compound towards its molecular targets.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.
Pathways: The compound can affect various biochemical pathways, such as those involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Morpholine: The parent compound without the fluorine and methoxy groups.
Fluoromorpholine: A morpholine derivative with a fluorine atom but without the methoxy group.
Methoxymorpholine: A morpholine derivative with a methoxy group but without the fluorine atom.
Tert-butyl Morpholine: A morpholine derivative with a tert-butyl group but without the fluorine and methoxy groups.
Uniqueness: Tert-butyl 2-fluoro-3-methoxymorpholine-4-carboxylate is unique due to the combination of the tert-butyl, fluorine, and methoxy groups in its structure. This combination provides enhanced chemical stability, reactivity, and biological activity compared to its similar compounds. The presence of these groups allows for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
2408970-66-9 |
---|---|
Molecular Formula |
C10H18FNO4 |
Molecular Weight |
235.3 |
Purity |
95 |
Origin of Product |
United States |
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